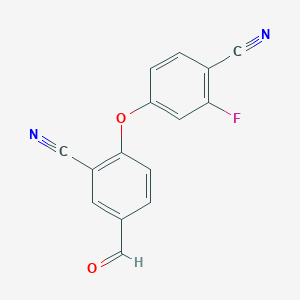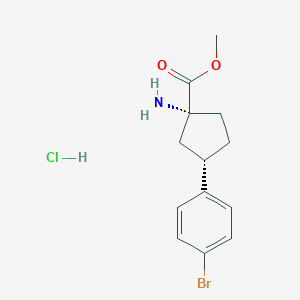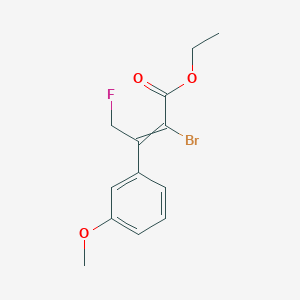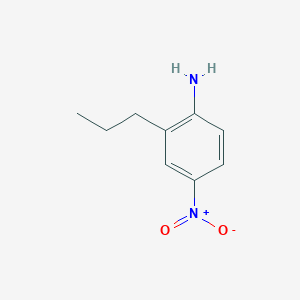
3-Pyridinecarboxamide, 5-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 5-(tributylstannyl)- is an organotin compound that features a pyridine ring substituted with a carbamoyl group and a tri-n-butylstannane moiety Organotin compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-(tributylstannyl)- typically involves the reaction of 5-carbamoyl-3-pyridyl halide with tri-n-butylstannane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired organotin compound.
Industrial Production Methods
While specific industrial production methods for 3-Pyridinecarboxamide, 5-(tributylstannyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, 5-(tributylstannyl)- can undergo various types of chemical reactions, including:
Oxidation: The organotin moiety can be oxidized to form tin oxides.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tri-n-butylstannane group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in transmetalation reactions.
Major Products
Oxidation: Tin oxides and pyridine derivatives.
Reduction: Amines and pyridine derivatives.
Substitution: Various organometallic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its ability to modify biological molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 5-(tributylstannyl)- involves its ability to participate in transmetalation reactions, where the tri-n-butylstannane group is transferred to another molecule. This process is facilitated by the presence of a palladium catalyst, which activates the organotin compound and allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of a tri-n-butylstannane group.
3(5)-Substituted Pyrazoles: These compounds share a similar pyridine ring structure but differ in their substituents and reactivity.
Uniqueness
3-Pyridinecarboxamide, 5-(tributylstannyl)- is unique due to its combination of a carbamoyl group and a tri-n-butylstannane moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-carbon bonds through transmetalation makes it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C18H32N2OSn |
|---|---|
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
5-tributylstannylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H5N2O.3C4H9.Sn/c7-6(9)5-2-1-3-8-4-5;3*1-3-4-2;/h2-4H,(H2,7,9);3*1,3-4H2,2H3; |
Clé InChI |
LJGNXWKBDYVDEX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)

![7-(2-Fluorophenyl)-3-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8482611.png)






